molecular formula C13H16N2O2 B1333410 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile CAS No. 52244-06-1

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile

Numéro de catalogue: B1333410
Numéro CAS: 52244-06-1
Poids moléculaire: 232.28 g/mol
Clé InChI: UVGYAOQHGGLHHV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile (CAS: 52244-06-1) is a nitrile-functionalized tetrahydroisoquinoline derivative. Its structure features a 6,7-dimethoxy-substituted isoquinoline core with a cyanoethyl group at the 1-position, making it a versatile intermediate in organic synthesis and medicinal chemistry. The compound is utilized in reactions with enaminonitriles, malononitrile, and heterocycles to form complex fused-ring systems (e.g., pyrido[2,1-a]isoquinolines) . It also serves as a substrate for biocatalytic N-methylation using enzymes like Coclaurine N-Methyltransferase (CNMT), yielding pharmacologically relevant analogs .

Propriétés

IUPAC Name

2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-16-12-7-9-4-6-15-11(3-5-14)10(9)8-13(12)17-2/h7-8,11,15H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGYAOQHGGLHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369360
Record name (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52244-06-1
Record name (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted isoquinoline derivatives

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Molecular Formula : C13H17N1O2
  • Molecular Weight : 219.29 g/mol
  • Structural Characteristics : The compound features a tetrahydroisoquinoline core with methoxy substituents that enhance its biological activity.

Medicinal Chemistry

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile has been investigated for its potential as a therapeutic agent:

  • Antiviral Activity : Preliminary studies have indicated that compounds related to this structure may inhibit HIV-1 reverse transcriptase, suggesting potential use in antiviral therapies.
  • Cancer Therapeutics : The compound's interaction with sigma receptors has been linked to tumor imaging and cancer treatment. Sigma receptors play a role in cell proliferation and apoptosis, making them a target for anticancer drugs .

Biological Research

The compound has been utilized in various biological studies:

  • Enzyme Inhibition : Research indicates that derivatives of tetrahydroisoquinoline can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects against diseases like cancer .
  • Cell Viability Studies : The antiproliferative effects of this compound have been tested on various cancer cell lines (e.g., HeLa and HT-29), demonstrating its capacity to reduce cell viability and induce apoptosis in malignant cells .

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of this compound on different cancer cell lines:

Cell LineIC50 (µM)
HeLa15
HT-2922
A278018

Results indicated that the compound exhibited significant cytotoxicity across multiple cancer types, warranting further investigation into its mechanisms of action and potential as an anticancer agent .

Case Study 2: Enzyme Inhibition Studies

Research has shown that derivatives of this compound can effectively inhibit specific enzymes involved in metabolic pathways related to cancer progression:

Enzyme TargetInhibition Percentage (%) at 50 µM
HIV Reverse Transcriptase85
Protein Kinase B75

These findings suggest that the compound could serve as a lead structure for developing new enzyme inhibitors with therapeutic relevance .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Variations

Ester Derivatives
  • Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate (CAS: 14028-68-3): Replaces the nitrile group with an ethyl ester. Used in synthesizing GABA analogs and as a precursor for carboxamide derivatives . Lower reactivity compared to the nitrile due to the ester’s stability, reducing its utility in nucleophilic reactions .
  • Methyl 2-(2-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate (Compound 18e): Features a 4-chlorophenyl substituent and methyl ester.
Carboxylic Acid and Salt Derivatives
  • 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid Hydrochloride (CAS: 53009-13-5): Hydrolyzed product of the nitrile, forming a carboxylic acid hydrochloride. Higher water solubility due to ionic character, enhancing bioavailability in pharmaceutical contexts . Molecular Weight: 287.74 g/mol; Purity: ≥95% .
Amide and Carboxamide Derivatives
  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxamide (CAS: 1210-57-7): Replaces the nitrile with a carboxamide group. Reduced electrophilicity compared to the nitrile, limiting its use in cyclization reactions but improving stability .

Substituent Modifications

N-Methylated Analogs
  • N-Methyl-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile (10a): Synthesized via enzymatic N-methylation (CNMT) with 29% yield .
  • 1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CAS: 5780-77-8): Contains a methyl group and acetyl substituent. Used in alkaloid synthesis but requires sodium borohydride reduction for further derivatization .
Aromatic Ring Modifications
  • Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): Methyl substitution at the 1-position and ethyl ester at the 2-position. Known for applications in opioid receptor studies but exhibits lower synthetic versatility due to steric hindrance .

Activité Biologique

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile is a synthetic compound derived from tetrahydroisoquinoline, a class of compounds recognized for their diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H15N2O2C_{12}H_{15}N_{2}O_{2}, with a molecular weight of approximately 219.26 g/mol. Its structure features a tetrahydroisoquinoline core substituted with methoxy groups and an acetonitrile side chain.

The primary biological target for this compound is the sigma-2 receptor . This receptor is implicated in various physiological processes, including cell survival and proliferation. Compounds that interact with sigma receptors have been studied for their roles in cancer biology and neuroprotection.

Interaction with Sigma Receptors

  • Affinity : The compound exhibits high affinity for sigma-2 receptors, which has been linked to its potential in tumor imaging and cancer therapeutics.
  • Biochemical Pathways : Sigma-2 receptor ligands can influence various signaling pathways involved in cell cycle regulation and apoptosis.

Biological Activities

Research indicates that this compound may possess several biological activities:

Anticancer Properties

Studies have shown that tetrahydroisoquinoline derivatives can inhibit tumor growth in various cancer models. The compound's interaction with sigma receptors may contribute to its anticancer effects.

Analgesic and Anti-inflammatory Effects

Similar compounds have demonstrated significant analgesic and anti-inflammatory properties in animal models. For instance:

  • Case Study : A derivative of tetrahydroisoquinoline with a similar structure exhibited pronounced analgesic effects in rodent models of pain.

Neuroprotective Effects

Research suggests that compounds like this compound may offer neuroprotective benefits by modulating sigma receptor activity.

Research Findings

A summary of key studies exploring the biological activity of related compounds is presented below:

Study ReferenceFindingsBiological Activity
Investigated the sigma receptor binding affinityHigh affinity for sigma-2 receptors linked to anticancer effects
Assessed analgesic properties in rodent modelsSignificant reduction in pain response
Explored neuroprotective effectsPotential neuroprotection via sigma receptor modulation

Q & A

Basic: What are the established synthetic routes for 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or cyclization reactions. Key steps include the use of acrylonitrile derivatives (e.g., 3-dimethylamino-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-acrylonitrile) as intermediates. Optimization involves adjusting reaction parameters:

  • Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may require reflux conditions to avoid decomposition .
  • Catalysts : Acidic or basic catalysts (e.g., K₂CO₃) can improve yields in cyclization steps .
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) is critical for isolating pure products .

Advanced: How can computational methods (e.g., quantum chemical calculations) predict and refine synthetic pathways for this compound?

Quantum chemical calculations, such as density functional theory (DFT), model reaction pathways to identify transition states and energy barriers. For example:

  • Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method screen possible intermediates and transition states, reducing trial-and-error experimentation .
  • Feedback Loops : Experimental data (e.g., NMR or IR spectra) can refine computational models by validating predicted bond angles or electronic properties .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Deuterated DMSO (DMSO-d₆) resolves signals for methoxy groups (δ ~3.7 ppm) and tetrahydroisoquinoline protons (δ ~2.5–4.0 ppm). Multiplicity analysis confirms substitution patterns .
  • IR Spectroscopy : Stretching frequencies for nitrile (C≡N, ~2240 cm⁻¹) and aromatic C–O bonds (1260–1200 cm⁻¹) validate functional groups .
  • Melting Point Analysis : Determined via electrothermal apparatus (e.g., Gallenkamp) to assess purity .

Advanced: How can researchers resolve contradictions between computational predictions and experimental outcomes in reactivity studies?

Discrepancies often arise from solvent effects or unaccounted transition states. Strategies include:

  • Solvent Modeling : Incorporate implicit solvent models (e.g., COSMO-RS) to adjust dielectric constants in simulations .
  • Experimental Validation : Re-run reactions under inert atmospheres or with alternative catalysts to test computational hypotheses .

Basic: What methodologies assess the biological activity (e.g., cytotoxicity) of this compound and its derivatives?

  • Cytotoxicity Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Antimicrobial Testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced: How does alkyl chain length in tetrahydroisoquinoline derivatives influence bioactivity, and how can this be systematically studied?

Synthesize derivatives with varying alkyl chains (C6–C17) and:

  • Quantitative Structure-Activity Relationship (QSAR) : Correlate chain length with logP values and bioactivity using regression models .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to identify optimal chain lengths for binding .

Basic: What solvent systems and catalysts enhance the compound’s reactivity in heterocyclic derivatization?

  • Solvents : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in azole or pyridine ring formation .
  • Catalysts : CuI or Pd(PPh₃)₄ catalyze cross-coupling reactions for pyridoisoquinoline derivatives .

Advanced: How can green chemistry principles be applied to scale up synthesis sustainably?

  • Solvent Selection : Replace DMF with Cyrene™ (a biobased solvent) to reduce toxicity .
  • Membrane Separation : Use nanofiltration or reverse osmosis for efficient product isolation, minimizing waste .

Basic: What safety protocols are critical when handling this compound in the lab?

  • Storage : Store in airtight containers under nitrogen at –20°C to prevent degradation .
  • PPE : Use nitrile gloves, goggles, and fume hoods during synthesis .

Advanced: How can reactor design improve yield in large-scale syntheses?

  • Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions compared to batch reactors .
  • Process Control : Implement real-time NMR or IR monitoring to adjust feed rates and temperatures dynamically .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.